molecular formula C17H21ClN4S B4773188 N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-AZEPANECARBOTHIOAMIDE

N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-AZEPANECARBOTHIOAMIDE

Cat. No.: B4773188
M. Wt: 348.9 g/mol
InChI Key: KAXNBPJLINSBIE-UHFFFAOYSA-N
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Description

N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-AZEPANECARBOTHIOAMIDE is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrazole ring substituted with a 4-chlorobenzyl group and an azepanecarbothioamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of N1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-AZEPANECARBOTHIOAMIDE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the 4-chlorobenzyl group: This step involves the alkylation of the pyrazole ring with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the azepanecarbothioamide moiety: This can be accomplished by reacting the intermediate with azepane-1-carbothioamide under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-AZEPANECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl position, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction .

Scientific Research Applications

Mechanism of Action

The mechanism by which N1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-AZEPANECARBOTHIOAMIDE exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include:

Comparison with Similar Compounds

N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-AZEPANECARBOTHIOAMIDE can be compared with other similar compounds, such as:

The uniqueness of N1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1-AZEPANECARBOTHIOAMIDE lies in its combination of the pyrazole ring and azepanecarbothioamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]azepane-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4S/c18-15-7-5-14(6-8-15)12-22-13-16(11-19-22)20-17(23)21-9-3-1-2-4-10-21/h5-8,11,13H,1-4,9-10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXNBPJLINSBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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